molecular formula C13H15FN4O B11206903 1-(4-fluorophenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-fluorophenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11206903
M. Wt: 262.28 g/mol
InChI Key: BVOYZLCUKAYUOP-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Attachment of the Carboxamide Group: The carboxamide group can be attached through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactors to enhance efficiency and sustainability. Flow microreactors allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to biological targets .

Properties

Molecular Formula

C13H15FN4O

Molecular Weight

262.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(2-methylpropyl)triazole-4-carboxamide

InChI

InChI=1S/C13H15FN4O/c1-9(2)7-15-13(19)12-8-18(17-16-12)11-5-3-10(14)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,15,19)

InChI Key

BVOYZLCUKAYUOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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